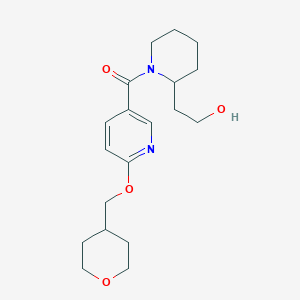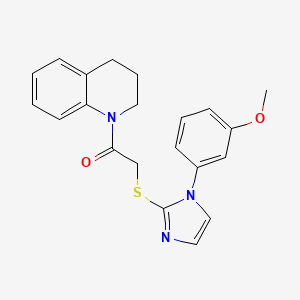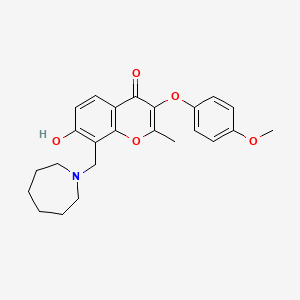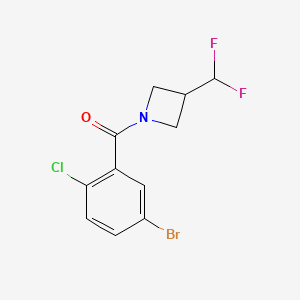![molecular formula C13H12N4OS B2713655 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 515149-84-5](/img/structure/B2713655.png)
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has indicated that novel analogs, similar in structure to the compound , have been designed and synthesized for their antibacterial properties. For instance, certain compounds have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis , highlighting the potential of such structures in combating bacterial infections. These compounds were assessed for cytotoxic activity, indicating that they exhibit antibacterial activity at non-cytotoxic concentrations. The study suggests a significant application of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Another research avenue for pyrazole derivatives involves their use as inhibitors of photosynthetic electron transport. Some compounds have exhibited excellent inhibitory properties, comparable to those of commercial herbicides. This suggests their utility in agricultural applications as potential herbicides, with the structure-activity relationship analysis providing insights into their inhibitory potential (Vicentini et al., 2005).
Cytotoxicity for Cancer Research
Compounds with the pyrazole core have been synthesized and screened for their cytotoxic activity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial in identifying new therapeutic agents against cancer, suggesting that modifications to the pyrazole structure could lead to potent anticancer drugs (Hassan et al., 2014).
Nitric Oxide Synthase Inhibition
Research into pyrazoline and thiadiazoline derivatives, related to the compound of interest, has explored their inhibitory activities against nitric oxide synthase (NOS). These studies aim to develop compounds that selectively inhibit different isoforms of NOS, which is of significant interest in treating various diseases associated with nitric oxide (NO) production (Arias et al., 2018).
Antifungal Activity
The antifungal activity of certain pyrazole-carboxamide derivatives has been investigated, with some compounds displaying significant activity against phytopathogenic fungi. This research suggests that these compounds could be developed into new antifungal agents, providing an essential tool in combating fungal infections in agriculture and medicine (Du et al., 2015).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including those involved in inflammation and infection .
Mode of Action
Benzothiazole derivatives often work by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Benzothiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNYAFWZWPTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)
![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)


